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Compound of Interest

Compound Name: Rosuvastatin-d3

Cat. No.: B1139452 Get Quote

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management

of dyslipidemia. Its pharmacokinetic profile, however, exhibits significant variability among

different populations, influencing both its efficacy and safety. This guide provides a comparative

analysis of rosuvastatin's pharmacokinetics, drawing upon experimental data from studies

involving various ethnic groups, age demographics, and patients with specific comorbidities.

The information is intended for researchers, scientists, and professionals in drug development

to facilitate a deeper understanding of the factors contributing to pharmacokinetic variations.

Data Presentation: Pharmacokinetic Parameters
The systemic exposure to rosuvastatin can differ based on race, renal function, and hepatic

health. The following tables summarize key pharmacokinetic parameters observed in different

populations.

Table 1: Influence of Ethnicity on Rosuvastatin
Pharmacokinetics
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Population Dose Cmax (ng/mL) AUC (ng·h/mL) Key Findings

Caucasian 20 mg 7.6 (± 3.0) 83.5 (± 32.2)
Baseline for

comparison.[1]

Asian (General) 20 mg
~2-fold higher vs.

Caucasian

~2-fold higher vs.

Caucasian

Significantly

elevated

exposure

compared to

Caucasians.[2][3]

East Asian

Subgroups
20 mg

70-98% higher

vs. Caucasian

64-84% higher

vs. Caucasian

Includes

Chinese, Filipino,

Korean,

Vietnamese, and

Japanese

subjects.[4][5]

Asian-Indian 20 mg
29% higher vs.

Caucasian

26% higher vs.

Caucasian

Exposure is

intermediate

between

Caucasians and

other East Asian

groups.[4][5]

Hispanic & Black N/A

No clinically

relevant

differences

No clinically

relevant

differences

Pharmacokinetic

s are comparable

to Caucasian

groups.[2]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Influence of Age and Gender on Rosuvastatin
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Population Dose Cmax AUC Key Findings

Young (18-35

years)
40 mg

12% higher vs.

Elderly

6% higher vs.

Elderly

Small, clinically

irrelevant

differences

observed.[6][7]

Elderly (>65

years)
40 mg Baseline Baseline

No significant

differences in

plasma

concentrations

compared to

nonelderly.[2][6]

[7]

Female 40 mg
18% higher vs.

Male

9% higher vs.

Male

Minor differences

not considered

clinically

significant.[6][7]

Male 40 mg Baseline Baseline

No significant

differences in

plasma

concentrations

compared to

women.[2]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 3: Influence of Renal and Hepatic Impairment on
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Population Dose Cmax AUC Key Findings

Normal Renal

Function
20 mg Baseline Baseline

Control group for

renal impairment

studies.[8]

Mild Renal

Impairment
20 mg Similar to normal Similar to normal

No clinically

significant effect

on plasma

concentrations.

[2][8][9]

Moderate Renal

Impairment
20 mg Similar to normal Similar to normal

No clinically

significant effect

on plasma

concentrations.

[2][8][9]

Severe Renal

Impairment
20 mg ~3-fold increase ~3-fold increase

Clinically

significant

increase in

plasma

concentrations.

[2][8]

Chronic

Hemodialysis
10 mg

~50% greater vs.

healthy
N/A

Steady-state

concentrations

are moderately

increased.[2]

Normal Hepatic

Function
10 mg 6.02 ng/mL 60.7 ng·h/mL

Control group for

hepatic

impairment

studies.[10]

Mild Hepatic

Impairment
10 mg Similar to normal Similar to normal

Pharmacokinetic

s largely

unaffected.[10]

Moderate

Hepatic

10 mg Variable Variable Some patients

showed
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Impairment significantly

increased

exposure.[10]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols
The data presented is derived from studies employing rigorous methodologies to assess

rosuvastatin pharmacokinetics. Below are summaries of typical experimental protocols.

Pharmacokinetic Study in Different Ethnic Groups
Study Design: Open-label, single-dose, comparative pharmacokinetic study.[4]

Participants: Healthy male and female volunteers from various ethnic backgrounds, including

Caucasian, Chinese, Filipino, Asian-Indian, Korean, Vietnamese, and Japanese, residing in

the same geographical area to minimize environmental confounders.[4]

Methodology:

A single oral dose of 20 mg rosuvastatin was administered to fasting subjects.[4]

Serial blood samples were collected at predefined intervals (e.g., pre-dose and up to 96

hours post-dose).[6][7]

Plasma was separated by centrifugation and stored at -70°C until analysis.[11]

Plasma concentrations of rosuvastatin and its metabolites (N-desmethyl rosuvastatin)

were determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.[4][12]

Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the

plasma concentration-time data using non-compartmental methods.[11]

Genetic analysis was often performed to assess the influence of polymorphisms in genes

such as SLCO1B1 and ABCG2.[4]
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Pharmacokinetic Study in Patients with Renal
Impairment

Study Design: Open-label, non-randomized, parallel-group trial.[8]

Participants: Subjects were stratified into groups based on their creatinine clearance (CLcr):

severe impairment (CLcr <30 mL/min), moderate impairment (CLcr 30–50 mL/min), mild

impairment (CLcr 50–80 mL/min), and normal renal function (CLcr >80 mL/min).[2][8]

Methodology:

Subjects received a daily oral dose of rosuvastatin (e.g., 20 mg) for a period of 14 days to

achieve steady-state concentrations.[8]

On the final day of dosing, serial blood samples were collected over a 24-hour period.[11]

Plasma rosuvastatin concentrations were quantified using validated LC-MS/MS methods.

[13]

Steady-state pharmacokinetic parameters (Cmax,ss and AUCss) were determined and

compared among the different renal function groups.[10]

Bioanalytical Method for Rosuvastatin Quantification
Technique: Reversed-phase high-performance liquid chromatography with tandem mass

spectrometry (RP-HPLC-MS/MS).[13][14]

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction

(e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard

from plasma proteins and other interfering substances.[13]

Chromatographic Separation:

Column: A C18 or C8 column (e.g., Nucleodur C8, 250 × 4.6 mm, 5 µm) is commonly

used.[14]

Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1-0.2% formic acid) and an

organic solvent like methanol or acetonitrile is used for isocratic elution.[13][15]
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Flow Rate: A typical flow rate is around 0.20-1.0 mL/min.[13][14]

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in positive mode is used.

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using

specific precursor-to-product ion transitions for rosuvastatin (e.g., m/z 482 → 258) and an

internal standard.[13]

Validation: The method is validated according to regulatory guidelines (e.g., FDA) for

linearity, accuracy, precision, selectivity, and stability.[13]

Visualizations
The following diagrams illustrate key pathways and workflows related to rosuvastatin

pharmacokinetics.
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Click to download full resolution via product page

Caption: Rosuvastatin absorption, metabolism, and excretion pathway.
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Caption: General experimental workflow for a clinical pharmacokinetic study.

Conclusion
The pharmacokinetics of rosuvastatin are subject to substantial inter-individual and inter-ethnic

variability. Systemic exposure is approximately two-fold higher in Asian subjects compared to

Caucasians, a difference largely attributed to the higher prevalence of genetic polymorphisms
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in the SLCO1B1 and ABCG2 genes, which encode for hepatic uptake and efflux transporters,

respectively.[3][4][16] While age and gender do not appear to have a clinically significant

impact on rosuvastatin pharmacokinetics, renal and hepatic function are critical determinants.

[2][6] Severe renal impairment can lead to a three-fold increase in drug exposure, necessitating

careful dose consideration.[2] Similarly, while mild hepatic impairment has little effect, exposure

can be highly variable and significantly increased in some patients with moderate impairment.

[10] These findings underscore the importance of considering a patient's ethnicity, genetic

makeup, and organ function to optimize rosuvastatin therapy, ensuring maximal efficacy while

minimizing the risk of concentration-dependent adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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